molecular formula C11H20Cl2N4O B6278257 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride CAS No. 2825012-08-4

1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride

Cat. No. B6278257
CAS RN: 2825012-08-4
M. Wt: 295.2
InChI Key:
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Description

1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride, commonly referred to as 5-cyclopropyl-1,2,4-oxadiazol-3-ylmethylpiperidin-3-amine dihydrochloride (5-CPD-3-A dihydrochloride), is a synthetic compound with a wide range of applications in the scientific research field. This compound has been extensively studied and its properties are well-known. It is used to study the effects of various compounds on cells and tissues, as well as to investigate the mechanisms of action of certain drugs.

Scientific Research Applications

5-CPD-3-A dihydrochloride has a wide range of applications in the scientific research field. It is used to study the effects of various compounds on cells and tissues, as well as to investigate the mechanisms of action of certain drugs. It is also used in the synthesis of other compounds, such as 5-cyclopropyl-1,2,4-oxadiazol-3-ylmethylpiperidin-3-amine dihydrochloride (5-CPD-3-A dihydrochloride). In addition, it has been used in the synthesis of various derivatives of 5-CPD-3-A dihydrochloride, such as 5-cyclopropyl-1,2,4-oxadiazol-3-ylmethylpiperidin-3-amine dihydrochloride acetate (5-CPD-3-A dihydrochloride acetate).

Mechanism of Action

The mechanism of action of 5-CPD-3-A dihydrochloride is not yet fully understood. However, it is believed to interact with certain receptors in cells, and this interaction is thought to be responsible for its effects. In particular, it is believed to interact with the serotonin 5-HT2A receptor, as well as the dopamine D2 receptor. This interaction is thought to be responsible for its effects on the brain, as well as its effects on the cardiovascular system.
Biochemical and Physiological Effects
5-CPD-3-A dihydrochloride has been studied extensively, and its effects on the body have been well-documented. It has been shown to produce a wide range of effects, both positive and negative. In particular, it has been shown to produce a decrease in blood pressure, as well as an increase in heart rate. It has also been shown to produce an increase in dopamine levels in the brain, which is thought to be responsible for its effects on mood and behavior. Additionally, it has been shown to produce a decrease in anxiety and depression.

Advantages and Limitations for Lab Experiments

5-CPD-3-A dihydrochloride has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic, and has a wide range of applications in the scientific research field. However, there are also some limitations to its use. For example, it can be difficult to accurately measure the amount of the compound in solution, and it can be difficult to accurately measure its effects on cells and tissues.

Future Directions

There are a number of potential future directions for 5-CPD-3-A dihydrochloride research. For example, further studies could be conducted to better understand its mechanism of action and its effects on the body. Additionally, further research could be conducted to explore its potential applications in the medical field, such as its potential use as an antidepressant or anti-anxiety medication. Finally, further research could be conducted to explore its potential applications in the field of synthetic chemistry, such as its potential use as a precursor to other compounds.

Synthesis Methods

5-CPD-3-A dihydrochloride is synthesized by a series of steps. First, the starting material, 5-cyclopropyl-1,2,4-oxadiazol-3-ylmethylpiperidine, is reacted with ethyl chloroformate. This reaction yields an ethyl ester, which is then reacted with anhydrous hydrogen chloride to give the desired product, 5-CPD-3-A dihydrochloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically heated to a temperature of 50-60°C. The product is then isolated by filtration and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride' involves the reaction of 5-cyclopropyl-1,2,4-oxadiazole with piperidin-3-amine in the presence of a suitable reagent to form the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.", "Starting Materials": ["5-cyclopropyl-1,2,4-oxadiazole", "piperidin-3-amine", "suitable reagent", "hydrochloric acid"], "Reaction": ["Step 1: 5-cyclopropyl-1,2,4-oxadiazole is reacted with piperidin-3-amine in the presence of a suitable reagent to form the intermediate product.", "Step 2: The intermediate product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound."] }

CAS RN

2825012-08-4

Product Name

1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride

Molecular Formula

C11H20Cl2N4O

Molecular Weight

295.2

Purity

95

Origin of Product

United States

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